2-(Cyclopropylmethoxy)pyridin-4-amine
Overview
Description
Synthesis Analysis
The synthesis of pyrimidines, a class of compounds to which 2-(Cyclopropylmethoxy)pyridin-4-amine belongs, involves various methods. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid .Molecular Structure Analysis
The molecular formula of this compound is C9H12N2O. It has a molecular weight of 164.2 g/mol.Chemical Reactions Analysis
The reactions of pyridine derivatives, like this compound, often involve arylation of the α-C–H bond of the amine to form the corresponding pyridin-4-yl derivatives .Physical and Chemical Properties Analysis
This compound is a pale yellow solid that is insoluble in water but soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide.Scientific Research Applications
Amination of Pyridines
The compound 2-(Cyclopropylmethoxy)pyridin-4-amine is related to the broader field of amination of pyridines. A study by Yin et al. (2007) discusses a general and efficient method for 2-amination of pyridines, which could be relevant for understanding the applications of this compound. This method involves converting pyridine N-oxides to 2-aminopyridines using Ts2O-t-BuNH2 followed by in situ deprotection with TFA, achieving high yields and excellent selectivity (Yin et al., 2007).
Synthesis and Structural Analysis
Deeken et al. (2006) explored the synthesis and application of aminopyridinato complexes, which is relevant for understanding compounds like this compound. Their research involved synthesizing and characterizing group 10 metal aminopyridinato complexes, and analyzing their potential as catalytically active species (Deeken et al., 2006).
Catalytic Applications
Research into the catalytic applications of pyridine derivatives, such as this compound, can be seen in the study by Zulu et al. (2020). They investigated the reactions of pyridyl imine ligands with palladium complexes, revealing insights into the catalytic behavior influenced by complex structure and olefin chain length (Zulu et al., 2020).
Mechanism of Action
While the specific mechanism of action for 2-(Cyclopropylmethoxy)pyridin-4-amine is not mentioned, pyrimidines, in general, have been found to exhibit anti-inflammatory effects. These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Future Directions
Properties
IUPAC Name |
2-(cyclopropylmethoxy)pyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-8-3-4-11-9(5-8)12-6-7-1-2-7/h3-5,7H,1-2,6H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHGWHMNRBGFIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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